2-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile
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Overview
Description
2-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 2-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Cyclization: Formation of the indoloquinoline core through cyclization reactions.
Functional Group Modification: Introduction of methoxy and carbonitrile groups through specific reagents and conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Chemical Reactions Analysis
2-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile can be compared with similar compounds such as:
- 4-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]aniline
- 3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical properties and biological activities.
Biological Activity
2-Methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes an indoloquinoline core with a methoxy group and a piperazine moiety. The molecular formula is C20H24N4O with a molecular weight of approximately 336.44 g/mol.
Research indicates that compounds similar to 2-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]-11H-indolo[3,2-c]quinoline derivatives often exhibit activity through inhibition of specific kinases and receptors. For instance, studies on related indoloquinoline derivatives have shown selective inhibition of DYRK1A, a kinase implicated in various cellular processes including cell proliferation and differentiation .
Inhibition of Kinases
A comparative study on various indoloquinoline derivatives revealed that modifications in the structure significantly affect their inhibitory potency against CMGC kinases. The IC50 values for several derivatives were found to be in the range of nanomolar concentrations, indicating strong inhibitory activity .
Compound | Kinase Inhibition (IC50, μM) |
---|---|
2-Methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]-11H-indolo[3,2-c]quinoline | TBD |
10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acid | 0.01 - 0.1 |
Other Indoloquinoline Derivatives | Various |
Receptor Binding Affinity
The compound's interaction with neurotransmitter receptors has also been examined. For instance, modifications in the piperazine ring have shown varying affinities towards serotonin (5-HT) receptors and dopamine (D2) receptors. The presence of a methoxy group at specific positions significantly enhances binding affinity .
Cancer Research
In cancer studies, derivatives of indoloquinoline have demonstrated potential in targeting KRAS mutations, which are prevalent in various cancers. The downregulation of KRAS through these compounds has been linked to reduced tumor growth in preclinical models .
Neuropharmacology
In neuropharmacological studies, compounds related to 2-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]-11H-indolo[3,2-c]quinoline have been evaluated for their effects on neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These studies suggest that the compound may modulate inflammatory pathways and provide neuroprotective effects through NLRP3 inflammasome inhibition .
Properties
Molecular Formula |
C25H27N5O2 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile |
InChI |
InChI=1S/C25H27N5O2/c1-29-7-9-30(10-8-29)6-3-11-32-24-14-21-19(13-23(24)31-2)25-20(16-27-21)18-5-4-17(15-26)12-22(18)28-25/h4-5,12-14,16,28H,3,6-11H2,1-2H3 |
InChI Key |
TZXDMYIAOPUXQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC4=C3NC5=C4C=CC(=C5)C#N)OC |
Origin of Product |
United States |
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